

Application Notes: CCK-33 ELISA Kit for Plasma Concentration Measurement

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Compound of Interest

Compound Name: Cck-33

Cat. No.: B1591339

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Introduction

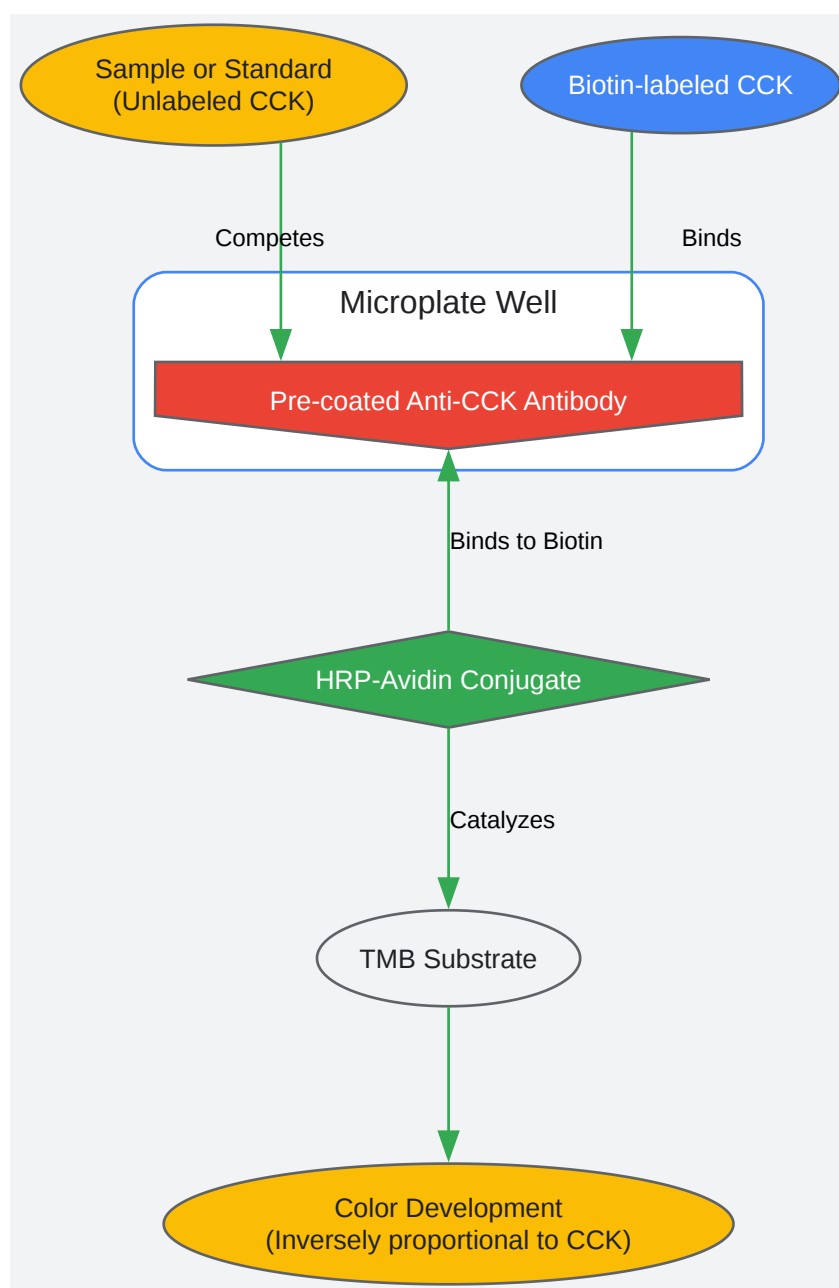
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system that stimulates the digestion of fat and protein.^[1] Synthesized by I-cells within the mucosal epithelium of the small intestine, CCK is secreted into the duodenum and triggers the release of digestive enzymes from the pancreas and bile from the gallbladder.^{[1][2]} CCK exists in several forms, such as CCK-58, **CCK-33**, and CCK-8, which arise from post-translational modifications of the preprocholecystokinin protein.^{[1][2]} Beyond its digestive functions, CCK also acts as a major neurotransmitter in the brain and periphery, playing a role in satiety and inhibiting gastric acid secretion.^{[1][2]}

The accurate quantification of plasma **CCK-33** is essential for researchers in endocrinology, neuroscience, and metabolic disease to understand its physiological and pathological roles. This competitive inhibition enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative measurement of human **CCK-33** in plasma and other biological fluids.

Assay Principle

This assay utilizes a competitive inhibition enzyme immunoassay technique.^[3] The microplate is pre-coated with a monoclonal antibody specific to CCK.^{[3][4]} During the assay, unlabeled CCK from the sample or standard competes with a fixed amount of biotin-labeled CCK for the

limited binding sites on the pre-coated antibody.[3] Following an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated CCK captured by the antibody.[3][4] After another wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of CCK in the original sample.[3][5] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm.[4][5] The concentration of CCK in the samples is determined by comparing their OD values to a standard curve.[4]



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*Principle of the Competitive **CCK-33** ELISA.*

Kit Performance Characteristics

The following data are representative of the performance of this ELISA kit. Specifications may vary slightly between lots.

Parameter	Specification	Source(s)
Assay Type	Competitive Inhibition ELISA	[3][4]
Detection Range	12.35 - 1,000 pg/mL	[3]
Sensitivity	Typically < 4.93 pg/mL	[3]
Sample Types	Serum, plasma, cell culture supernates, cell lysates, tissue homogenates	[3][4][6]
Recommended Plasma Dilution	Human: 4X, Mouse: 4X, Rat: 2X	[1]
Intra-Assay Precision	CV% < 10%	[4][7]
Inter-Assay Precision	CV% < 10%	[4][7]
Spike/Recovery	The accepted range for recovery is 80-120%. [7][8]	
Specificity	No significant cross-reactivity with Ghrelin, Nesfatin, NPY, and APC. [1]	

Experimental Protocols

Plasma Sample Collection and Storage

Proper sample collection and storage are critical for accurate results.

- Collection: Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.[9][10]
- Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C.[3][9][11]
- Aliquoting: Immediately transfer the supernatant (plasma) to clean polypropylene tubes.
- Storage: Assay the plasma immediately or aliquot and store at -20°C for up to one month or at -80°C for up to two months to prevent loss of bioactivity.[3]
- Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the target protein.[3][9][10] Before use, thaw samples at room temperature and centrifuge briefly to remove any precipitates.

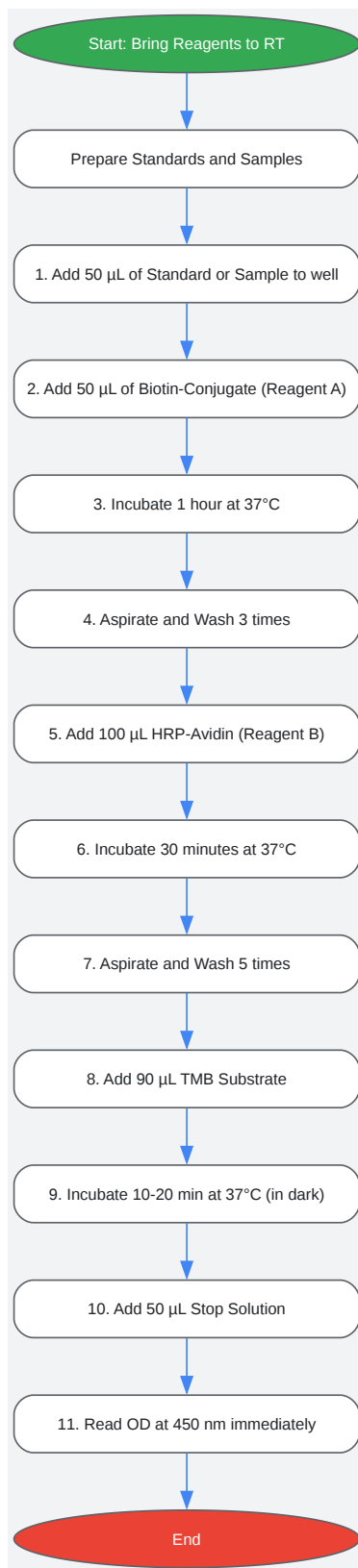
Reagent Preparation

Bring all reagents and samples to room temperature before use.

- Standard Curve Preparation:
 - Reconstitute the lyophilized **CCK-33** Calibrator with Calibrator Diluent to create a stock solution (e.g., 1,000 pg/mL).[3] Mix gently and allow it to sit for 10 minutes to ensure complete reconstitution.[3]
 - Perform a serial dilution to create the standard curve. For example, create standards with concentrations of 1,000, 333.33, 111.11, 37.04, and 12.35 pg/mL.[3] Use the Calibrator Diluent as the zero standard (0 pg/mL).[3]
- Detection Reagent Preparation:
 - Prepare the Biotinylated-Conjugate (Detection Reagent A) and HRP-Streptavidin (Detection Reagent B) working solutions according to the kit manual's instructions immediately before use.

Assay Procedure

It is recommended to run all standards and samples in duplicate or triplicate for statistical accuracy.[\[12\]](#)[\[13\]](#)



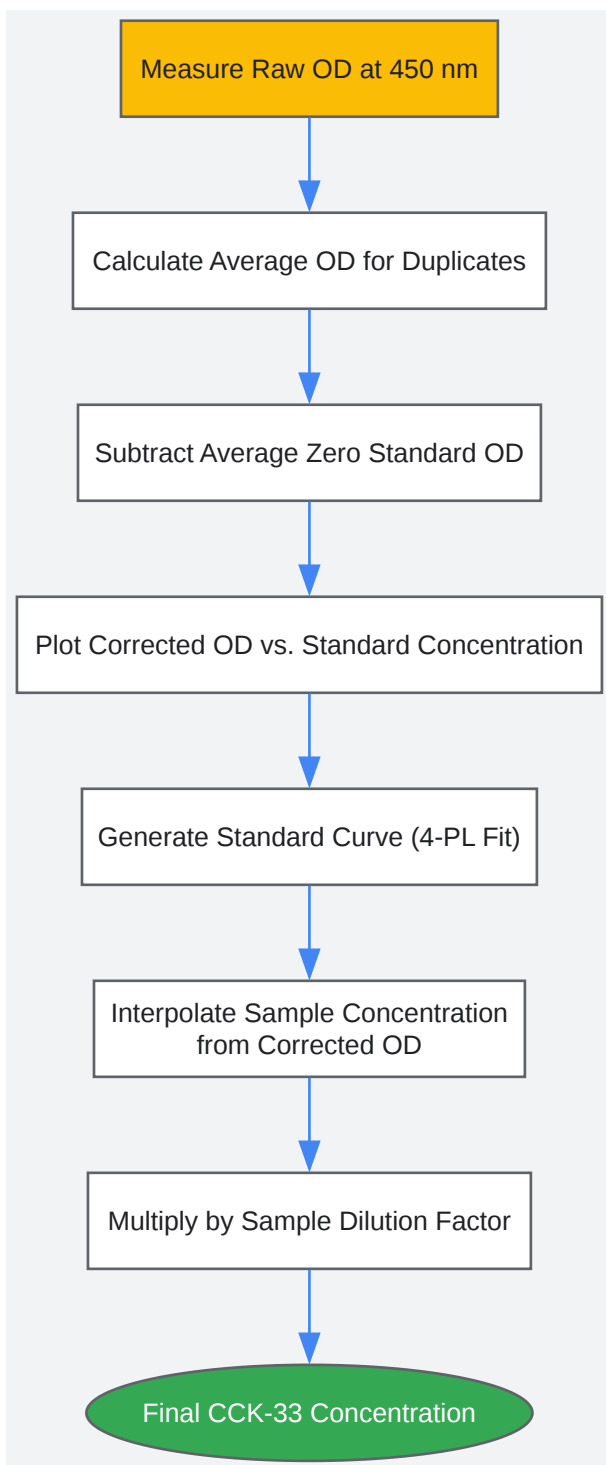
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CCK-33 Competitive ELISA Workflow.

Data Analysis and Interpretation

Calculation of Results

- **Average Readings:** Calculate the average optical density (OD) for each set of duplicate/triplicate standards and samples.^[13] The coefficient of variation (CV) for duplicates should ideally be less than 20%.^{[12][13]}
- **Blank Subtraction:** Subtract the average OD of the zero standard (blank) from the average OD of all other standards and samples.^{[12][13]}
- **Standard Curve Generation:** Plot the corrected OD values (Y-axis) against the corresponding **CCK-33** concentrations for the standards (X-axis).^[13] Due to the inverse relationship in a competitive assay, the curve will show decreasing OD with increasing concentration.^{[5][14]} It is recommended to use a four-parameter logistic (4-PL) curve fit, which can be performed by most microplate reader software.^[1]
- **Concentration Determination:** Interpolate the concentration of **CCK-33** in your samples from the standard curve using their corrected OD values.^{[12][14]}
- **Apply Dilution Factor:** If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor to obtain the final concentration in the original sample.^{[3][13]}



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ELISA Data Analysis and Calculation Flow.

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